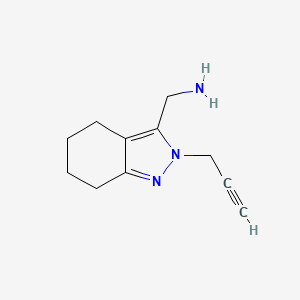
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one
Übersicht
Beschreibung
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one, commonly referred to as 7-Bromo-2,3,4,5-THB, is an important organobromine compound that has a wide range of applications in the scientific and medical fields. This compound is used in many synthetic reactions and is also used as a starting material for the synthesis of various drug molecules. In addition, 7-Bromo-2,3,4,5-THB has been studied for its potential therapeutic effects, including its ability to act as an anti-inflammatory agent, an anticonvulsant, and an antidepressant. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Research has explored the potential biological activities of benzoxazepine derivatives. For example, compounds related to 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloroethan-1-one have been identified as high-affinity D1 dopamine receptor ligands, indicating their significance in neuropharmacology (Neumeyer et al., 1991). Another study reported on the synthesis and antianaphylactic activity of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, showcasing the compound class's potential in addressing allergic reactions (Tenbrink et al., 1980).
Crystallography and Structural Analysis
Several studies have focused on the crystallographic analysis of benzoxazepine derivatives, revealing diverse supramolecular structures. For instance, different hydrogen-bonded structures were observed in 2-thienyl-substituted tetrahydro-1,4-epoxy-1-benzazepines, demonstrating the influence of peripheral substituents on molecular aggregation (Blanco et al., 2009). Similarly, the crystal structures of new substituted tetrahydro-1-benzazepines with potential antiparasitic activity were described, highlighting their relevance in developing treatments for neglected tropical diseases (Macías et al., 2016).
Synthetic Chemistry
The synthetic methodologies for benzoxazepine derivatives have been extensively studied, providing insights into their chemical properties and potential applications. Research on the process development and scale-up of a benzoxazepine-containing kinase inhibitor underscores the relevance of these compounds in therapeutic applications (Naganathan et al., 2015). Additionally, the synthesis of structural analogues of benzocycloheptenones and their conversion into various derivatives exemplifies the versatility and utility of benzoxazepine frameworks in organic synthesis (Carpenter et al., 1979).
Eigenschaften
IUPAC Name |
1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-9-1-2-10-8(5-9)7-14(3-4-16-10)11(15)6-13/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCKYBDTUXGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCl)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



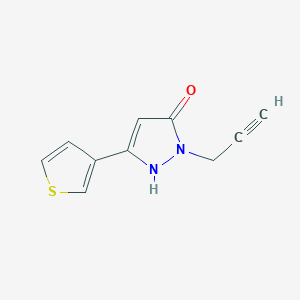
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1484005.png)
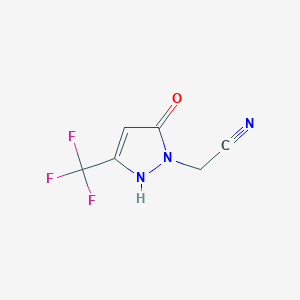
![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484008.png)
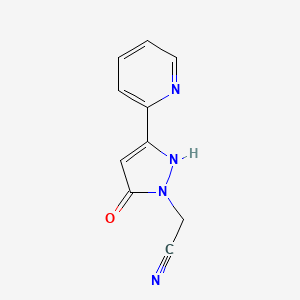
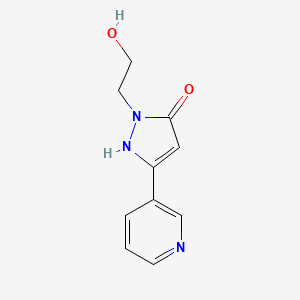

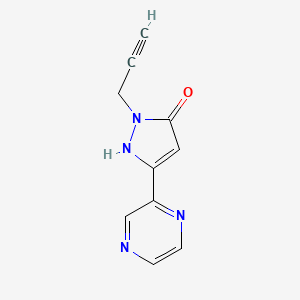
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1484013.png)
![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)
